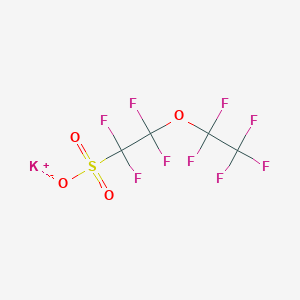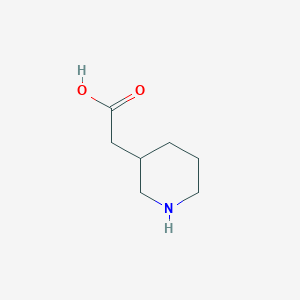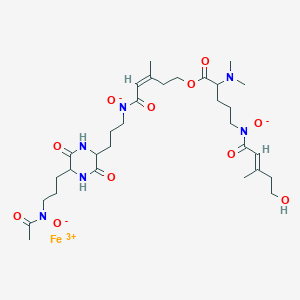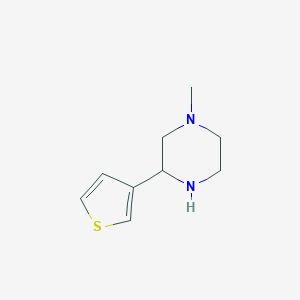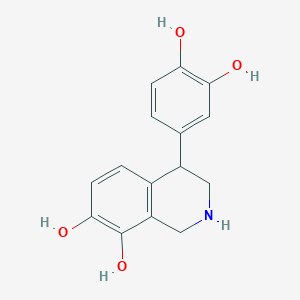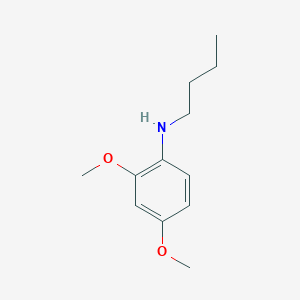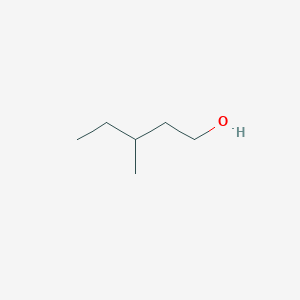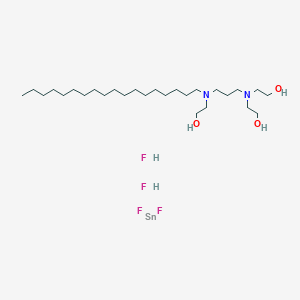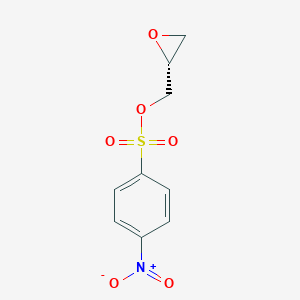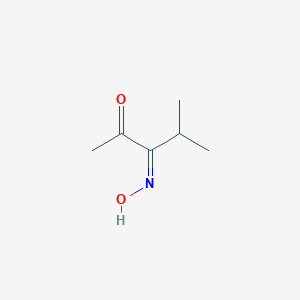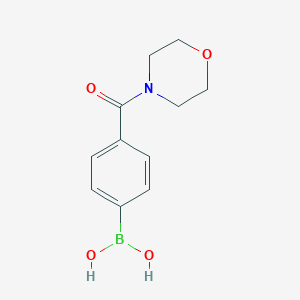
4-(Morpholin-4-carbonyl)phenylboronsäure
Übersicht
Beschreibung
4-(Morpholine-4-carbonyl)phenylboronic acid, also known as 4-MCPBA, is an important organic compound used in various scientific research applications. It is a boronic acid compound, which has a phenyl group attached to a boron atom and a morpholine-4-carbonyl group attached to the phenyl group. 4-MCPBA is a versatile compound with a wide range of uses in the lab, including synthesis, analysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthese von Arylphthalazinderivaten
Diese Verbindung dient als Baustein für die Synthese von Arylphthalazinderivaten. Diese Derivate sind bedeutsam als potente und oral bioverfügbare Inhibitoren von VEGFR-2, einem wichtigen Ziel in der Behandlung von Krebs, da es eine Rolle bei der Angiogenese spielt .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Als Boronsäurederivat spielt es eine wichtige Rolle in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Anwendung ist entscheidend für die Herstellung von Biarylverbindungen, die essentielle Strukturen in Pharmazeutika, Agrochemikalien und organischen Materialien sind .
Protodeboronierungsstudien
Die Verbindung wird in Protodeboronierungsstudien von Pinacolboronsäureestern verwendet. Diese Forschung ist entscheidend für das Verständnis der Entfernung von Bormoietäten in der synthetischen Chemie, was zur Entwicklung neuer Methoden zur Herstellung komplexer organischer Moleküle führen kann .
Radikal-polare Kreuzungsreaktionen
Es ist an Radikal-polaren Kreuzungsreaktionen beteiligt. Diese Reaktionen sind wertvoll für die Einführung von funktionellen Gruppen in Moleküle, was ihre chemischen Eigenschaften und biologischen Aktivitäten erheblich verändern kann .
Homologierungsreaktionen
4-(Morpholin-4-carbonyl)phenylboronsäure wird in Homologierungsreaktionen verwendet, bei denen die Bormoietät im Produkt verbleibt. Dieser Prozess ist essentiell für die Verlängerung von Kohlenstoffketten in der organischen Synthese und bietet einen Weg zu komplexeren Strukturen .
Entwicklung von Bor-basierten Reagenzien
Die Verbindung wird bei der Entwicklung neuer Bor-basierter Reagenzien eingesetzt. Diese Reagenzien können in verschiedenen organischen Transformationen eingesetzt werden, einschließlich Oxidationen, Aminierungen und Halogenierungen, wodurch die für synthetische Chemiker verfügbaren Werkzeuge erweitert werden .
Materialwissenschaftliche Forschung
In der Materialwissenschaft können Derivate dieser Verbindung verwendet werden, um Oberflächeneigenschaften zu modifizieren, neue Polymerstrukturen zu erzeugen und Sensoren sowie andere elektronische Materialien zu entwickeln .
Pharmazeutische Forschung
Schließlich wird sie in der pharmazeutischen Forschung verwendet, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Ihre Rolle bei der Synthese neuer Medikamentenkandidaten ist entscheidend für die Entdeckung von Behandlungen für verschiedene Krankheiten .
Safety and Hazards
While specific safety and hazard information for 4-(Morpholine-4-carbonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
The primary target of 4-(Morpholine-4-carbonyl)phenylboronic acid is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Mode of Action
4-(Morpholine-4-carbonyl)phenylboronic acid interacts with its target, VEGFR-2, by inhibiting its activity This inhibition disrupts the signaling pathways that VEGFR-2 is involved in, leading to a decrease in angiogenesis
Biochemical Pathways
The inhibition of VEGFR-2 by 4-(Morpholine-4-carbonyl)phenylboronic acid affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its disruption leads to a decrease in the formation of new blood vessels. The downstream effects of this disruption can include reduced tumor growth in cancerous conditions, as tumors rely on angiogenesis for their growth and survival.
Result of Action
The primary result of the action of 4-(Morpholine-4-carbonyl)phenylboronic acid is the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This can lead to a decrease in tumor growth in cancerous conditions, as the tumors are deprived of the new blood vessels they need for growth and survival.
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLIQJXZPBCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378544 | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389621-84-5 | |
| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 389621-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


